
Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, which includes a heptyl side chain and a methyl ester functional group. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an appropriate alkene with a nitrene source, such as an azide or an iminoiodinane, under thermal or photochemical conditions. The reaction conditions often require the use of a solvent like dichloromethane or toluene and may involve catalysts such as copper or rhodium complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of aziridines, including this compound, often employs continuous flow reactors to ensure better control over reaction conditions and to enhance safety due to the high reactivity of the intermediates. The use of flow chemistry allows for the efficient production of aziridines with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized to form aziridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the aziridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar solvents like methanol or ethanol at room temperature or slightly elevated temperatures.
Oxidation: Conducted in non-polar solvents like dichloromethane at low temperatures to prevent over-oxidation.
Reduction: Performed in ether solvents under an inert atmosphere to avoid moisture and air sensitivity.
Major Products Formed
Substituted Amines: Formed from nucleophilic ring-opening reactions.
Aziridine N-oxides: Resulting from oxidation reactions.
Amines: Produced from reduction reactions.
Applications De Recherche Scientifique
Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is harnessed in various synthetic applications to create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2S)-3-heptyl-2H-azirene-2-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl (2S)-3-pentyl-2H-azirene-2-carboxylate: Similar structure with a pentyl side chain instead of a heptyl side chain.
Methyl (2S)-3-heptyl-2H-aziridine-2-carboxylate: Similar structure but with an aziridine ring instead of an azirene ring.
Uniqueness
Methyl (2S)-3-heptyl-2H-azirene-2-carboxylate is unique due to its specific combination of a heptyl side chain and a methyl ester functional group, which imparts distinct reactivity and properties compared to other aziridines. Its unique structure makes it a valuable intermediate in the synthesis of specialized organic compounds.
Propriétés
Numéro CAS |
169889-25-2 |
|---|---|
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
methyl (2S)-3-heptyl-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-3-4-5-6-7-8-9-10(12-9)11(13)14-2/h10H,3-8H2,1-2H3/t10-/m0/s1 |
Clé InChI |
OACZVQISVIZSLC-JTQLQIEISA-N |
SMILES isomérique |
CCCCCCCC1=N[C@@H]1C(=O)OC |
SMILES canonique |
CCCCCCCC1=NC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



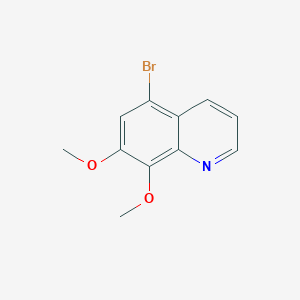
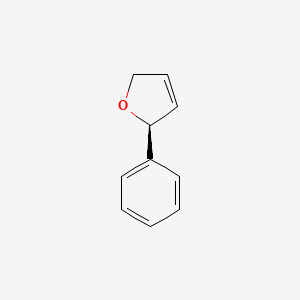
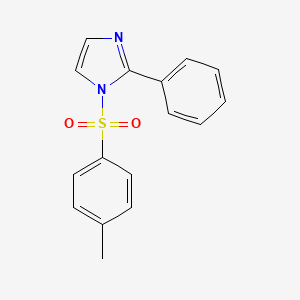

![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
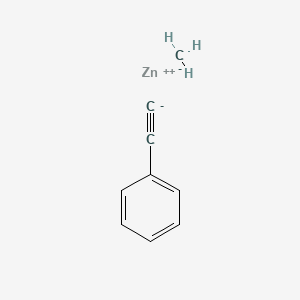

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
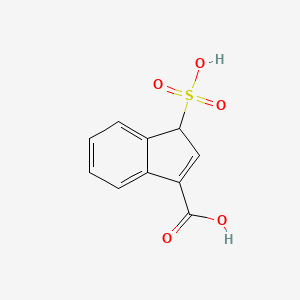


![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)

